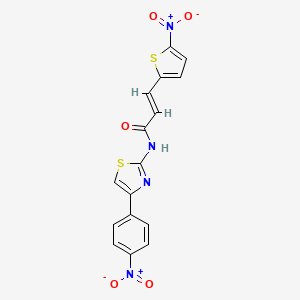

(E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide

Description

This compound features a thiazole ring substituted at the 4-position with a 4-nitrophenyl group and an acrylamide linkage at the 2-position connected to a 5-nitrothiophene moiety. Its synthesis involves coupling reactions, as seen in , where intermediates like 4-(4-nitrophenyl)thiazol-2-ylamine are coupled with nitrothiophene derivatives .

Properties

IUPAC Name |

(E)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O5S2/c21-14(7-5-12-6-8-15(27-12)20(24)25)18-16-17-13(9-26-16)10-1-3-11(4-2-10)19(22)23/h1-9H,(H,17,18,21)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUHNJSZWHMXNP-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Introduction of the Nitro Groups: The nitrophenyl and nitrothiophene groups can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid.

Formation of the Acrylamide Moiety: The acrylamide moiety can be formed through the reaction of the thiazole derivative with an appropriate acrylamide precursor under basic conditions.

Industrial Production Methods

Industrial production of (E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents, or nucleophiles (amines, thiols).

Major Products Formed

Oxidation: Nitroso derivatives, nitro derivatives with higher oxidation states.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of (E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is its antimicrobial properties. Various studies have demonstrated its efficacy against a range of bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

| Streptococcus pyogenes | 60 |

These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus and Streptococcus pyogenes .

Antifungal Properties

In addition to antibacterial properties, (E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has shown promising antifungal activity.

Case Study: Antifungal Activity

A separate investigation assessed the antifungal effects of the compound against common fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 40 |

| Aspergillus niger | 80 |

| Cryptococcus neoformans | 100 |

The findings suggest that the compound is effective against Candida albicans, demonstrating potential for therapeutic use in treating fungal infections .

Anticancer Potential

Recent research has explored the anticancer properties of this compound, particularly its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that (E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide induces cytotoxic effects in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values indicate significant cytotoxic activity, particularly against HeLa cells, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro groups and thiazole ring can participate in various interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Core Heterocycle Variations

- Thiazole vs. Benzothiazole :

- (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) () replaces the thiazole with a benzothiazole, increasing aromaticity. The methoxyphenyl group introduces electron-donating effects, contrasting with the nitro groups in the target compound. Synthesis of 9b yielded 16%, lower than the 71% reported for intermediate 22a in the target compound’s pathway .

- N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide () retains the thiazole core but substitutes a chlorobenzyl group, enhancing lipophilicity. Its synthesis involves regioselective halogenation, differing from the nitro-focused strategies in the target compound .

Substituent Effects

Linkage Modifications

- Acrylamide vs. Hydroxamic Acid/Thioxoacetamide: 5-[3-[N-(4-Phenylthiazol-2-yl)carbamoyl]propyl]isoxazole-3-carbohydroxamic Acid (1) () replaces acrylamide with a hydroxamic acid, enhancing metal-chelating properties critical for HDAC inhibition . Thiazolidinone derivatives () use thioxoacetamide linkages, which may confer antimicrobial activity via sulfur interactions .

Biological Activity

(E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings, highlighting its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

Research indicates that compounds similar to (E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide exhibit significant inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The presence of nitro groups in the structure enhances its reactivity and biological activity.

In Vitro Studies

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and others.

- IC50 Values : The cytotoxicity was assessed using the MTT assay, yielding IC50 values that indicate moderate to potent anticancer activity. For instance, derivatives similar to this compound have shown IC50 values ranging from 2.11 μM to 26.83 μM against MCF-7 cells .

The cytotoxic effects are primarily mediated through:

- Inhibition of Tubulin Polymerization : Similar compounds have shown significant inhibition percentages close to known inhibitors like colchicine .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of nitrophenyl groups has been linked to enhanced antibacterial effects.

- Activity Against Bacteria : Research shows that derivatives containing nitrophenyl exhibited good antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with moderate activity against Escherichia coli when compared to standard antibiotics .

Structure-Activity Relationships (SAR)

SAR studies reveal that:

- Electron-Withdrawing Groups : The introduction of nitro groups at specific positions significantly enhances biological activity.

| Substituent Position | Effect on Activity |

|---|---|

| 4-position (Nitro) | Increased potency |

| 3-position (Methoxy) | Beneficial for activity |

Case Studies and Research Findings

- Cytotoxicity in Cancer Models : A study reported that compounds similar to (E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide induced apoptosis in cancer cells via G2/M phase arrest, demonstrating a marked increase in pre-G1 populations indicative of apoptosis .

- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of nitrophenyl derivatives against various bacterial strains, emphasizing their potential as alternative antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.